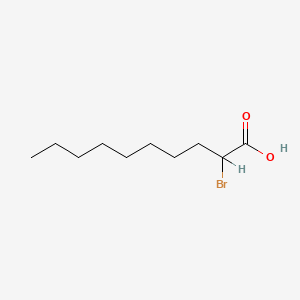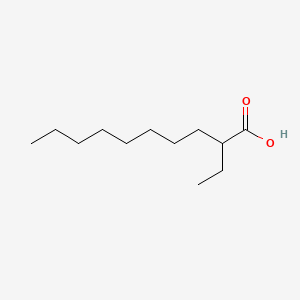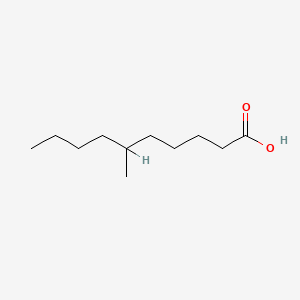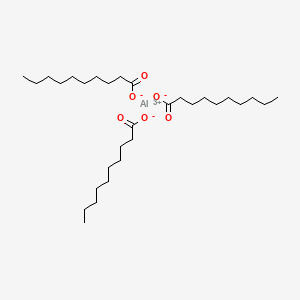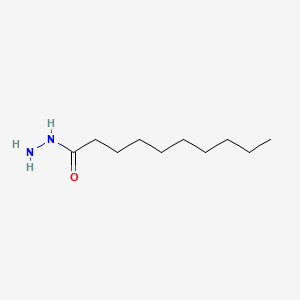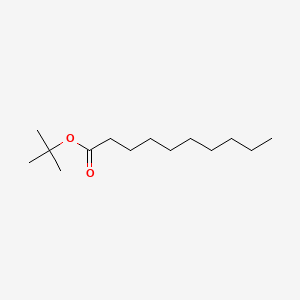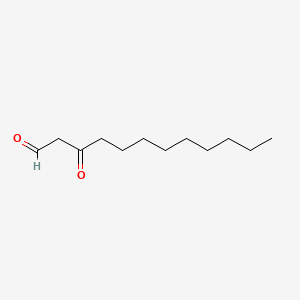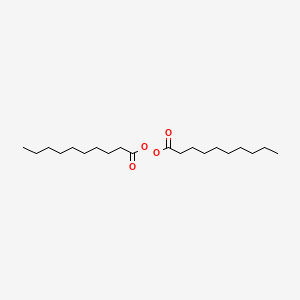
Decursin
Overview
Description
Decursin is a naturally occurring pyranocoumarin compound found in the roots of Angelica gigas, a plant native to East Asia. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Mechanism of Action
Target of Action
Decursin, a pyranocoumarin compound derived from the roots of Angelica gigas, has been found to interact with several molecular targets. These include growth factors such as vascular endothelial growth factor (VEGF) , transcription factors such as signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) , cellular enzymes including matrix metalloproteinases (MMPs) and cyclooxygenase (COX) , and protein kinases such as extracellular receptor kinase (ERK) , phosphatidylinositol-3-kinase (PI3K) , and protein kinase C (PKC) .
Mode of Action
This compound modulates the activity of its targets, leading to various cellular changes. It has shown potential anti-inflammatory activity by modulating the aforementioned growth factors, transcription factors, cellular enzymes, and protein kinases . It also has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reducing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL) .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the VEGF pathway to regulate angiogenesis, lymphangiogenesis, and vascular and cancer development . It also influences the MAPK/ERK1/2 signaling pathway to regulate cell proliferation . Furthermore, it interacts with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties. After oral administration, it is rapidly converted to decursinol . The mean time to peak concentration (Tmax) of this compound is approximately 2.1 hours, and the terminal elimination half-life (t1/2) is around 17.4 hours . The area under the curve (AUC 0-48h) for this compound is estimated as 37 h∙nmol/L . These properties influence the bioavailability and therapeutic potential of this compound.
Result of Action
This compound’s action results in several molecular and cellular effects. It affects cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis . It also indirectly affects the immune microenvironment and can act as a potential anticancer agent . This compound can inhibit the cell cycle at different checkpoints, blocking the G0/G1 and S phases of the cell cycle in the majority of cancers .
Biochemical Analysis
Biochemical Properties
Decursin exhibits potential anti-inflammatory activity by modulating various biochemical reactions. It interacts with growth factors such as vascular endothelial growth factor, transcription factors like signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to affect cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Temporal Effects in Laboratory Settings
It has been observed that this compound can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in anticancer studies, the dosages of this compound used ranged from 100–200mg/kg
Metabolic Pathways
This compound is involved in various metabolic pathways. It has shown promising effects against hepatic cancers by modulation of metabolizing enzyme cytochrome P450 2J2 (CYP2J2) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decursin can be synthesized through various chemical routes. One common method involves the extraction of this compound from the roots of Angelica gigas using organic solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Angelica gigas roots. The roots are dried, ground, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Decursin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can yield decursinol, a related compound with similar biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the coumarin ring, to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used to convert this compound to decursinol.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Decursinol.
Substitution: Various substituted coumarin derivatives
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Decursin serves as a precursor for the synthesis of various coumarin derivatives with potential pharmaceutical applications.
Biology
Cell Cycle Regulation: This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Medicine
Anti-Inflammatory: This compound has demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways.
Neuroprotection: This compound has neuroprotective properties and has been studied for its potential to treat neurodegenerative diseases.
Industry
Comparison with Similar Compounds
Decursin is often compared with other pyranocoumarin compounds, such as decursinol angelate and decursinol. Here are some key comparisons:
Decursinol Angelate: Similar to this compound, decursinol angelate exhibits anti-inflammatory and anti-cancer activities.
Decursinol: Decursinol is a reduced form of this compound and has similar biological activities.
Other Pyranocoumarins: This compound stands out among other pyranocoumarins due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties
Similar Compounds
- Decursinol Angelate
- Decursinol
- Epoxide this compound
- Oxim this compound
- Diketone this compound
This compound’s unique properties and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974706 | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-25-6 | |
| Record name | (+)-Decursin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


